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Compound of Interest

Compound Name: N-Fmoc-L-threonine obo ester
CAS No.: 148150-71-4
Cat. No.: B136632
Get Quote
. J

Executive Summary: The Obo Ester Advantage

In high-fidelity peptide synthesis, maintaining stereochemical integrity at the C-terminus is
paramount. While standard methyl (OMe) or tert-butyl (OtBu) esters are common, they often
fail to prevent

-epimerization (racemization) during fragment coupling or under strong basic conditions.

The Obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) serves as a superior alternative. Its
bicyclic "cage" structure provides significant steric bulk and electronic stabilization, effectively
locking the

-proton and preventing the formation of the racemization-prone oxazolone intermediate.

Comparative Performance Matrix
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Mass Spectrometry Analysis Strategy

To validate the purity of Fmoc-Thr-Obo, one must confirm not just the molecular weight but the

integrity of the ortho-ester cage. Hydrolysis of the Obo ester leads to mono-esters or the free

acid, which are common impurities.

Theoretical Mass Calculation

e Fmoc-Thr-OH (Free Acid): MW

341.36 Da[1]

¢ Obo Group Transformation:

(Cage)

o Net Mass Shift; +72.06 Da

e Target MW (Fmoc-Thr-Obo):
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Fragmentation Logic (ESI-MS/MS)

In Electrospray lonization (ESI) positive mode, the Fmoc-Thr-Obo ester exhibits a characteristic
fragmentation pathway. The "Obo" cage is relatively stable but will eventually fragment under
Collision Induced Dissociation (CID), often preceding the cleavage of the Fmoc group.

Key Diagnostic lons:

: 414.4 Da (Parent lon)

: 436.4 Da (Sodium Adduct - often dominant)

Fmoc Cation: 179.1 Da (Dibenzofulvenyl cation - standard Fmoc signature)

Obo Cage Loss: Loss of the bicyclic moiety usually results in a specific neutral loss or a ring-
opening fragment, distinguishing it from simple esters.

Visualization: Structural & Fragmentation Workflow

The following diagram illustrates the structural logic and the MS fragmentation pathway used to
confirm identity.
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Caption: Workflow for ESI-MS identification of Fmoc-Thr-Obo, highlighting the discrimination
between the intact ester and hydrolyzed impurities.

Experimental Protocol: Purity Assessment
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This protocol is designed to be self-validating. The presence of the specific parent ion without
the free acid peak confirms both synthesis success and storage stability.

Materials & Reagents[2]

e Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).
e Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 um).

e Instrument: LC-QTOF or Triple Quadrupole MS.

Sample Preparation
» Weighing: Weigh 1.0 mg of Fmoc-Thr-Obo ester.

¢ Dissolution: Dissolve in 1.0 mL of 100% Acetonitrile.

o Note: Avoid water in the initial dissolution to prevent potential hydrolysis of the ortho-ester
if traces of acid are present.

e Dilution: Dilute 10 pL of stock into 990 pL of 50:50 Water:MeCN (final conc. ~10 pg/mL).
Inject immediately.

LC-MS Method

e Flow Rate: 0.4 mL/min.
o Gradient:
o 0-1 min: 5% B (Isocratic hold)
o 1-6 min: 5%
95% B (Linear gradient)

o 6-8 min: 95% B (Wash)

o Detection:
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o UV: 254 nm (Fmoc absorption) and 214 nm.

o MS: Positive Mode, Mass Range 100-1000 m/z.

: ~riteri

Parameter Acceptance Criteria Notes
. ] Shifted later than Fmoc-Thr- Obo ester is significantly more
Retention Time (RT) ] ]
OH hydrophobic than the free acid.
] miz 414.4 ( Must be the dominant species
Main Peak (MS) ) )
) (>95% intensity).
] Indicates hydrolysis (failed
Impurity 1 m/z 342.4 (Fmoc-Thr-OH)

synthesis or poor storage).

In-source fragmentation

Impurity 2 m/z 179.1 (Fmoc group) )
(acceptable if low).
A split peak or shoulder
Stereochemical Purity Single sharp peak suggests diastereomers

(racemization).

Troubleshooting & Stability Notes

» Sensitivity to Acid: The Obo ester is an ortho-ester. While stable to base, it hydrolyzes in
agueous acid. Do not use TFA in the mobile phase if you observe degradation; switch to
Ammonium Acetate (10 mM, pH 7.0) for the LC-MS run to preserve the cage structure during
analysis.

o Split Peaks: Threonine has two chiral centers (

and

). If you observe two peaks with the same mass (414.4 Da), epimerization has occurred at
the

-carbon (formation of allo-Threonine derivative). This confirms the Obo ester failed to prevent
racemization during its own synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. luxembourg-bio.com [luxembourg-bio.com]

¢ To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Analysis of Fmoc-
Thr-Obo Ester Purity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136632/docs#technical-guide-mass-spectrometry-
analysis-of-fmoc-thr-obo-ester-purity]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4039(00)94142-4
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1002%2Fhlca.19880710118
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Some-Mechanistic-Aspects-on-Fmoc-Solid-Phase-Peptide-Synthesis-1.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1021%2Fcr800323s
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.tet.2013.02.045
https://www.benchchem.com/product/b136632?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/557/Comparing_Fmoc_Thr_OH_and_Boc_L_Thr_OH_in_synthesis.pdf
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Some-Mechanistic-Aspects-on-Fmoc-Solid-Phase-Peptide-Synthesis-1.pdf
https://www.benchchem.com/product/b136632/docs#technical-guide-mass-spectrometry-analysis-of-fmoc-thr-obo-ester-purity
https://www.benchchem.com/product/b136632/docs#technical-guide-mass-spectrometry-analysis-of-fmoc-thr-obo-ester-purity
https://www.benchchem.com/product/b136632/docs#technical-guide-mass-spectrometry-analysis-of-fmoc-thr-obo-ester-purity
https://www.benchchem.com/product/b136632/docs#technical-guide-mass-spectrometry-analysis-of-fmoc-thr-obo-ester-purity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136632?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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